molecular formula C9H12ClN3 B3028282 (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride CAS No. 1810069-86-3

(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride

Cat. No. B3028282
CAS RN: 1810069-86-3
M. Wt: 197.66
InChI Key: WAFGATNIOZZWRA-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1810069-86-3 . It has a molecular weight of 197.67 and its IUPAC name is (1-methyl-1H-indazol-7-yl)methanamine hydrochloride . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for “(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride” is 1S/C9H11N3.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 197.67 .

Scientific Research Applications

a. Antihypertensive Agents: Indazoles have been investigated for their potential as antihypertensive drugs. Researchers explore their effects on blood pressure regulation and cardiovascular health.

b. Anticancer Agents: Several indazole derivatives exhibit promising anticancer activity. These compounds are evaluated for their ability to inhibit tumor cell growth across different cancer types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

c. Antidepressants: Indazoles may act as antidepressants by modulating neurotransmitter pathways. Researchers study their impact on mood disorders and neuronal function.

d. Anti-inflammatory Agents: Certain synthesized N-phenyl-1H-indazole-1-carboxamides have demonstrated anti-inflammatory activity in rats. These compounds could potentially be developed into therapeutic agents for managing inflammatory conditions .

e. Antibacterial Agents: Indazoles are explored for their antibacterial properties. Their mechanism of action against bacterial pathogens is a subject of interest.

f. Selective Inhibitors of Phosphoinositide 3-Kinase δ: Indazoles can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key enzyme involved in cellular signaling pathways. Targeting PI3Kδ may have implications for respiratory disease treatment .

Synthetic Approaches

Efficient synthesis methods are crucial for accessing indazole derivatives. Recent strategies include:

a. Transition Metal-Catalyzed Reactions: Researchers have developed transition metal-catalyzed approaches for synthesizing 1H-indazoles. For example, Cu(OAc)2-catalyzed reactions enable N–N bond formation, yielding a diverse range of 1H-indazoles in good to excellent yields .

b. Solvent-Free Conditions: Efforts are underway to achieve indazole synthesis under catalyst- and solvent-free conditions. These methods aim to minimize byproducts and enhance yields.

c. Metal-Free Reactions: While classic noncatalytic pathways exist, metal-free approaches often suffer from lower yields and undesired byproducts. Researchers continue to explore metal-free reactions for indazole synthesis.

properties

IUPAC Name

(1-methylindazol-7-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;/h2-4,6H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGATNIOZZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2CN)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride

CAS RN

1810069-86-3
Record name 1H-Indazole-7-methanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810069-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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